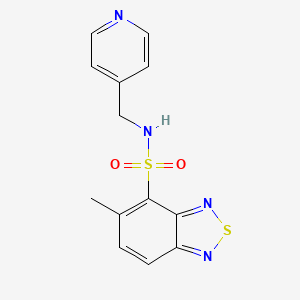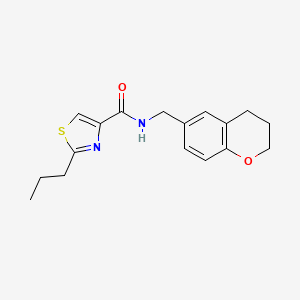![molecular formula C12H18N6O2S B5519806 3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12119501 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemistry
- The compound has been explored in the context of antitumor imidazotetrazines, specifically in the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a broad-spectrum antitumor agent. This research highlights its potential as a prodrug for certain leukemia treatments (Stevens et al., 1984).
Green Chemistry
- The compound has been utilized in the green synthesis of Flutamide, demonstrating the application of isobutyric acid in drug synthesis via environmentally friendly processes (Bandgar & Sawant, 2006).
Anti-inflammatory and Analgesic Agents
- Research involving the design, synthesis, and pharmacological evaluation of novel substituted thiadiazoles, including this compound, has shown significant in vitro anti-inflammatory activity. These studies contribute to the development of new anti-inflammatory and analgesic agents (Shkair et al., 2016).
Antibiotic Development
- It serves as a key intermediate in the preparation of certain antibiotics, like premafloxacin, for use against veterinary pathogens, indicating its role in antibiotic development (Fleck et al., 2003).
Synthetic and Quantum Chemical Studies
- The compound's derivatives have been studied for their potential in the formation of β-enaminones and furanones, contributing to the field of organic chemistry and quantum chemical methods (Iannazzo et al., 2010).
Catalyst in Synthesis
- It has been used as a catalyst in the synthesis of various organic compounds, such as 3,5-disubstituted-1,2,4-oxadiazoles, showcasing its utility in facilitating chemical reactions (Gangloff et al., 2001).
Water-Soluble Polymers
- The compound's derivatives have been applied in the synthesis of water-soluble polymers with thermosensitivity, expanding its applications into materials science (Sugi et al., 2006).
C(sp(3))-H Bond Activation
- It has been used in studies focusing on C(sp(3))-H bond activation in amino acid derivatives, contributing to the field of organic synthesis and pharmaceutical chemistry (Pasunooti et al., 2015).
Antiviral and Cytotoxic Activities
- Research on its derivatives includes the synthesis and evaluation of their antiviral and cytotoxic activities, particularly against HSV-1, highlighting its potential in medicinal chemistry (Dawood et al., 2011).
Molluscicidal Properties
- Studies have also explored its derivatives for their molluscicidal properties, indicating its potential in agricultural and environmental applications (El-Bayouki & Basyouni, 1988).
Insecticidal Activity
- The compound's derivatives have been investigated for their insecticidal activity, contributing to the development of new insecticides (Yu et al., 2009).
Propriétés
IUPAC Name |
3-(2-methylpropyl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-8(2)6-9-7-10(20-15-9)11(19)13-4-5-21-12-14-16-17-18(12)3/h7-8H,4-6H2,1-3H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASLMXZAPAMLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCCSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)


![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)
![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
